molecular formula C8H10N4O2 B089779 Terephthalic dihydrazide CAS No. 136-64-1

Terephthalic dihydrazide

Cat. No. B089779
Key on ui cas rn: 136-64-1
M. Wt: 194.19 g/mol
InChI Key: ALHNLFMSAXZKRC-UHFFFAOYSA-N
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Patent
US04308311

Procedure details

Terephthalic acid hydrazide, p-aminobenzoic acid hydrazide, p-phenylenediamine, p-aminobenzoyl chloride and terephthaloyl chloride are properly combined, and a 5 wt% solution of polyamide resin comprising 33 mol% of terephthalhydrazide, 33 mol% of p-benzamide, and 33 mol% of p-phenyleneterephthalamide is obtained by low temperature (about 10° to 35° C.) solution polymerization process. The solvent used for the solution polymerization is preferably dimethylacetamide and calcium chloride is contained in the polymerization solution as a neutralization product. This solution is cast on a metallic belt and dried until the polymer concentration becomes about 30 wt% by heating at about 100° C. for 5 minutes. The film is then dipped for about 2 minutes in water at normal temperatures (about 10° to 35° C.) to remove the solvent and calcium chloride. After further washing with water and drying at 230° C., the resulting film is rolled up. Orientation is conducted by stretching the dried film in the longitudinal direction in a 50° C. dimethylacetamide aqueous solution through the difference in rotating speeds of associated nip rolls, and subsequently stretching it in a lateral direction by guiding it to a tenter and expanding the rail distance. The draw ratio is generally kept from about 1.1 to 2.0 times in both longitudinal and lateral directions. Thus, a 3 μm thick aromatic polyamide film is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:12][NH2:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.NC1C=CC(C([NH:21][NH2:22])=O)=CC=1.C1C(N)=CC=C(N)C=1.NC1C=CC(C(Cl)=O)=CC=1.C(Cl)(=O)C1C=CC(C(Cl)=O)=CC=1>>[C:6]([NH:21][NH2:22])(=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([C:1]([NH:12][NH2:13])=[O:11])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)NN)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)Cl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)NN)C=C1)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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